Pentamethylbenzaldehyde

Description

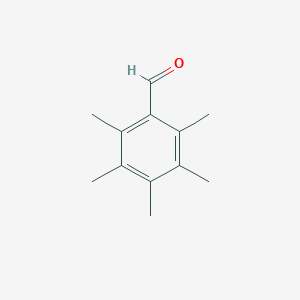

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentamethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOZGGOKRKSHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294841 | |

| Record name | Pentamethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17432-38-1 | |

| Record name | 17432-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentamethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pentamethylbenzaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of pentamethylbenzaldehyde. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound, systematically named 2,3,4,5,6-pentamethylbenzaldehyde, is an aromatic aldehyde characterized by a benzene ring fully substituted with five methyl groups and one formyl group. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,3,4,5,6-pentamethylbenzaldehyde | [1][2] |

| CAS Number | 17432-38-1 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| Appearance | Light yellow to beige crystalline powder, crystals, or flakes | |

| Melting Point | 145-152 °C | |

| Boiling Point | 144 °C at 6 mmHg | |

| Solubility | Soluble in toluene |

Molecular Structure and Spectroscopic Data

Computed Structural Data

The following table presents computed bond lengths and angles for this compound. Disclaimer: These values are derived from computational models and have not been experimentally verified by X-ray crystallography.

| Parameter | Value (Computed) |

| C=O Bond Length | ~1.22 Å |

| C-C (Aromatic) Bond Length | ~1.40 Å |

| C-CHO Bond Length | ~1.48 Å |

| C-C-C (Ring) Angle | ~120° |

| C-C=O Angle | ~121° |

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A strong absorption is observed for the carbonyl (C=O) stretch, typically in the range of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde. The aldehydic C-H stretch appears as two distinct peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum shows a singlet for the aldehyde proton (CHO) typically in the downfield region (around 10 ppm). The methyl protons will appear as singlets in the aromatic region, with their exact chemical shifts influenced by their position on the ring.

-

¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region (around 190 ppm). The aromatic carbons and the methyl carbons will also show distinct signals.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound via Gattermann-Koch Reaction (Adapted Protocol)

The Gattermann-Koch reaction is a suitable method for the formylation of pentamethylbenzene to yield this compound. The following is an adapted protocol based on the synthesis of structurally similar compounds.

Materials:

-

Pentamethylbenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Cuprous Chloride (CuCl)

-

Carbon Monoxide (CO) gas

-

Hydrogen Chloride (HCl) gas

-

Anhydrous, non-polar solvent (e.g., dichloromethane or carbon disulfide)

-

Ice

-

Diethyl ether or dichloromethane for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas outlet/scrubber is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst and Substrate Addition: To the flask, add anhydrous aluminum chloride (1.2 eq.) and a catalytic amount of cuprous chloride (0.1 eq.).

-

Solvent and Substrate Introduction: Cool the flask to 0-10 °C in an ice bath. Add the anhydrous solvent, followed by the slow addition of pentamethylbenzene (1.0 eq.) with continuous stirring.

-

Gassing: Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride gas into the reaction mixture while maintaining the temperature and vigorous stirring. The reaction is typically conducted at or slightly above atmospheric pressure.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically between 0 °C and room temperature) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Quenching: Once the reaction is complete, cautiously pour the reaction mixture over a large volume of crushed ice containing some concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup (Typical for a 400 MHz spectrometer):

-

Tune and shim the spectrometer for the specific sample.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if soluble in a volatile solvent). For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for aromatic aldehydes.

Biological Activity and Applications

To date, there is limited information in the public domain regarding the specific biological activities or signaling pathways associated with this compound. Its primary utility appears to be as a synthetic intermediate in organic chemistry, likely for the synthesis of more complex molecules where a sterically hindered benzaldehyde moiety is required. Benzaldehyde and its derivatives, in general, are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties, but specific studies on the pentamethylated analog are lacking.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Pentamethylbenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentamethylbenzaldehyde, a key aromatic aldehyde. This document outlines its chemical identity, physicochemical properties, synthesis, and potential applications in drug development, with a focus on its interaction with cellular signaling pathways.

Chemical Identity and Properties

This compound, with the CAS number 17432-38-1 and molecular formula C12H16O , is a substituted aromatic aldehyde.[1] Its systematic IUPAC name is 2,3,4,5,6-pentamethylbenzaldehyde.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 176.25 g/mol | [2] |

| Appearance | Light yellow to beige crystalline powder, crystals, or flakes | |

| Melting Point | 145-152 °C | |

| Boiling Point | 144 °C at 6 mmHg | |

| Solubility | Soluble in Toluene | |

| Storage Temperature | 2-8°C, stored under nitrogen |

Synthesis of this compound

Representative Experimental Protocol: Formylation of Pentamethylbenzene

This protocol is a generalized procedure based on the formylation of similar aromatic compounds and should be optimized for specific laboratory conditions.

Materials:

-

Pentamethylbenzene

-

Anhydrous Dichloromethane (DCM)

-

Titanium(IV) chloride (TiCl4)

-

Dichloromethyl methyl ether (Cl2CHOCH3)

-

Anhydrous ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pentamethylbenzene and anhydrous dichloromethane under a nitrogen atmosphere. The solution is cooled to 0°C in an ice bath.

-

Addition of Lewis Acid: Titanium(IV) chloride is added dropwise to the stirred solution at 0°C.

-

Formylation: Dichloromethyl methyl ether is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of ice-cold 1 M hydrochloric acid.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Applications in Drug Development and Biological Activity

Benzaldehyde and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific studies on this compound are limited, the broader class of benzaldehydes has been shown to interact with key cellular signaling pathways implicated in disease.

Interaction with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Several studies have indicated that benzaldehyde derivatives can exert their biological effects by modulating this pathway. For instance, certain benzaldehydes have been shown to inhibit the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38, thereby suppressing inflammatory responses and cancer cell proliferation.

The diagram below illustrates a simplified representation of the MAPK signaling pathway and the potential point of intervention for benzaldehyde derivatives.

Caption: Simplified MAPK signaling pathway and potential inhibition by this compound.

Experimental Workflows

The synthesis and purification of this compound involve a series of standard organic chemistry techniques. The logical flow of this process is depicted below.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of Pentamethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Highly Substituted Aromatic Aldehyde

Pentamethylbenzaldehyde, a polysubstituted aromatic aldehyde, represents a unique scaffold in organic synthesis. Its sterically hindered yet electron-rich aromatic core, furnished with five methyl groups, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the discovery and synthesis of this compound, offering a valuable resource for researchers in medicinal chemistry, materials science, and synthetic methodology. While a definitive singular report of its initial discovery remains elusive in early chemical literature, its synthesis is intrinsically linked to the development of classical formylation reactions of highly alkylated benzenes. Key methodologies such as the Gattermann, Rieche, and Vilsmeier-Haack reactions have proven effective in the introduction of a formyl group onto the pentamethylbenzene framework. This document details these synthetic routes, providing comparative data, in-depth experimental protocols, and visual representations of the reaction pathways to facilitate a thorough understanding of this versatile molecule.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | 2,3,4,5,6-Pentamethylbenzaldehyde | |

| CAS Number | 17432-38-1 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Melting Point | 149-152 °C | [3] |

| Boiling Point | 144 °C at 6 mmHg | [4] |

| Appearance | Powder |

Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR | Awaiting detailed spectrum analysis | [1] |

| ¹³C NMR | Awaiting detailed spectrum analysis | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 176 | [5] |

| Infrared (IR) Spectroscopy | Key peaks corresponding to C=O stretching (aldehyde) and aromatic C-H and C=C stretching. | [1] |

Comparative Overview of Synthetic Methodologies

The synthesis of this compound is primarily achieved through the formylation of pentamethylbenzene. Several classical methods can be employed, each with its own set of advantages and limitations regarding reagents, reaction conditions, and yields.

| Synthetic Method | Formylating Agent | Catalyst/Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Gattermann Reaction | Hydrogen Cyanide (HCN) and Hydrogen Chloride (HCl) | Lewis Acid (e.g., AlCl₃) | Moderate | Well-established classical method. | Use of highly toxic hydrogen cyanide. |

| Rieche Formylation | Dichloromethyl methyl ether (Cl₂CHOMe) | Lewis Acid (e.g., TiCl₄, SnCl₄) | Good to Excellent | Milder conditions compared to Gattermann-Koch; avoids the use of CO or HCN. | Dichloromethyl methyl ether is a regulated substance. |

| Vilsmeier-Haack Reaction | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) | None (Vilsmeier reagent formed in situ) | Good | Avoids highly toxic reagents like HCN and CO; versatile. | The Vilsmeier reagent is a weaker electrophile, requiring a highly activated aromatic substrate.[6] |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the Gattermann, Rieche, and Vilsmeier-Haack reactions are provided below.

Gattermann Reaction

The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.[6]

Reaction Workflow:

Caption: Gattermann reaction workflow for this compound synthesis.

Experimental Protocol:

-

Materials:

-

Pentamethylbenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrogen Cyanide (HCN)

-

Hydrogen Chloride (HCl) gas

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (aqueous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, dissolve pentamethylbenzene in the anhydrous solvent.

-

Cool the mixture in an ice bath and add anhydrous aluminum chloride in portions with stirring.

-

Pass a slow stream of dry hydrogen chloride gas through the mixture, followed by the slow addition of liquid hydrogen cyanide. (Caution: Hydrogen cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.)

-

After the addition is complete, continue to pass hydrogen chloride gas through the mixture for a short period.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

The resulting aldimine hydrochloride is hydrolyzed by heating the mixture.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid.[7]

Reaction Workflow:

Caption: Rieche formylation workflow for this compound synthesis.

Experimental Protocol:

-

Materials:

-

Pentamethylbenzene

-

Dichloromethyl methyl ether (Cl₂CHOMe)

-

Titanium(IV) chloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hydrochloric acid (0.1 N)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve pentamethylbenzene in anhydrous dichloromethane in a flame-dried flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add titanium(IV) chloride dropwise to the stirred solution.

-

Stir the reaction mixture for 1 hour at 0 °C.

-

Add dichloromethyl methyl ether dropwise and allow the reaction to proceed for 45 minutes at 0 °C.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to stir for 2 hours.

-

Separate the organic layer and wash it successively with 0.1 N hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, generated in situ from DMF and phosphorus oxychloride, to formylate an electron-rich aromatic ring.[8]

Reaction Workflow:

Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.

Experimental Protocol:

-

Materials:

-

Pentamethylbenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flask cooled to 0 °C, add phosphorus oxychloride to N,N-dimethylformamide dropwise with stirring to form the Vilsmeier reagent.

-

To a solution of pentamethylbenzene in DMF, add the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and add a solution of sodium acetate in water.

-

Stir for a short period at 0 °C.

-

Dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the final product.[9]

-

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, a sterically hindered and electron-rich aromatic aldehyde. While the historical first synthesis is not definitively documented as a singular event, its preparation is well-rooted in the classical formylation reactions developed for aromatic compounds. The Gattermann, Rieche, and Vilsmeier-Haack reactions all provide viable pathways to this compound, with the Rieche and Vilsmeier-Haack methods offering advantages in terms of reagent safety. The provided experimental protocols, comparative data, and reaction diagrams serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of polysubstituted aromatic compounds. The unique structural features of this compound make it an intriguing building block for the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound | C12H16O | CID 263712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,5,6-Pentamethylbenzaldehyde | 17432-38-1 | FP172326 [biosynth.com]

- 3. rsc.org [rsc.org]

- 4. C-13 NMR Spectrum [acadiau.ca]

- 5. This compound [webbook.nist.gov]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Rieche formylation - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

A Technical Guide to the Spectroscopic Analysis of Pentamethylbenzaldehyde

This document provides a comprehensive overview of the spectroscopic data for pentamethylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₂H₁₆O, Molar Mass: 176.25 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium-Strong | C-H stretch (methyl groups) |

| ~2850 | Medium | C-H stretch (aldehyde) |

| ~1690-1710 | Strong | C=O stretch (aldehyde) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (methyl groups) |

| ~1380 | Medium | C-H bend (methyl groups) |

Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet, thin film, or gas phase).[1][2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | High (Base Peak) | [M-H]⁺ |

| 147 | Moderate | [M-CHO]⁺ or [M-C₂H₅]⁺ |

Data obtained via Electron Ionization (EI) GC-MS.[1][3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[5][6]

-

To ensure homogeneity, the solution can be gently vortexed or warmed.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[5]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[7]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[7]

-

Tune the probe for the specific nucleus being observed (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to its lower natural abundance.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

2.2 Infrared (IR) Spectroscopy

The thin solid film method is a common and effective technique for analyzing solid samples.[8]

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the prepared solution to the surface of the salt plate.[8]

-

Allow the solvent to completely evaporate, leaving a thin, even film of the solid compound on the plate.[8]

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Run the sample scan to obtain the infrared spectrum of this compound.

-

-

Data Analysis :

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands to specific functional groups and bond vibrations within the molecule.[9]

-

2.3 Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.

-

Sample Introduction :

-

Ionization (Electron Impact) :

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[11][12]

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[12]

-

The excess energy from this process causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[10]

-

-

Mass Analysis and Detection :

-

The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field.[12]

-

The accelerated ions are then directed into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[12]

-

A detector records the abundance of ions at each m/z value.

-

-

Data Presentation :

-

The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is designated as the base peak and is assigned a relative intensity of 100%.[11]

-

Visualized Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C12H16O | CID 263712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. amherst.edu [amherst.edu]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pentamethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylbenzaldehyde (C₁₂H₁₆O) is a fully substituted aromatic aldehyde of interest in organic synthesis and materials science. Its unique sterically hindered structure, arising from the pentamethyl-substituted phenyl ring, imparts distinct physical and chemical properties. This document provides a comprehensive overview of these characteristics, including its physical constants, spectroscopic profile, and typical chemical reactivity. Standardized experimental protocols for its synthesis and characterization are also detailed to support further research and application.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature. The electron-donating nature of the five methyl groups on the aromatic ring influences the reactivity of the aldehyde functional group.

General and Physical Properties

The key physical and identifying properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| IUPAC Name | 2,3,4,5,6-pentamethylbenzaldehyde | [1] |

| Synonyms | 2,3,4,5,6-PENTABENZALDEHYDE | |

| CAS Number | 17432-38-1 | [2][3][4] |

| Molecular Formula | C₁₂H₁₆O | [2][3][4] |

| Molecular Weight | 176.25 g/mol | [1] |

| Appearance | Light yellow to beige crystalline powder, crystals, or flakes | |

| Melting Point | 145-152 °C | |

| Boiling Point | 144 °C at 6 mmHg | |

| Solubility | Soluble in toluene. Insoluble in water; soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | |

| Density | ~0.965 g/cm³ |

Chemical Structure and Identifiers

| Identifier | Value | Citations |

| SMILES | CC1=C(C(=C(C(=C1C)C)C=O)C)C | [1] |

| InChI | InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3 | [1][2][3] |

| InChIKey | RWOZGGOKRKSHKN-UHFFFAOYSA-N | [1][2][3] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet with a chemical shift in the range of 9.5-10.5 ppm is characteristic of the aldehydic proton. Due to the steric hindrance and electronic effects of the five methyl groups, this peak may be shifted slightly compared to unsubstituted benzaldehyde. The fifteen protons of the five methyl groups will likely appear as two or three distinct singlets between 2.0 and 2.5 ppm, reflecting the slightly different chemical environments of the ortho, meta, and para methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde between 190 and 200 ppm. The aromatic carbons will appear in the 120-140 ppm region. Due to the substitution pattern, distinct signals for the ipso-carbon attached to the aldehyde, and the other substituted aromatic carbons are expected. The methyl carbons will resonate in the upfield region, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.[2] The most prominent absorption bands include:

-

C=O Stretch: A strong, sharp peak is expected in the region of 1680-1705 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet), corresponding to the C-H stretch of the aldehyde group.

-

C-H Stretch (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methyl groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a distinct molecular ion peak (M⁺) at m/z = 176, corresponding to its molecular weight.[3] A prominent fragment is often observed at m/z = 175 ([M-H]⁺), resulting from the loss of the aldehydic proton. Another significant fragment at m/z = 147 corresponds to the loss of the formyl group ([M-CHO]⁺).

Synthesis and Reactivity

Synthesis Pathway: Gattermann-Koch Reaction

While various methods can be employed for the synthesis of substituted benzaldehydes, a classic approach applicable to electron-rich aromatic compounds like pentamethylbenzene is the Gattermann-Koch reaction.[5][6][7] This reaction introduces a formyl group (-CHO) onto the aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like copper(I) chloride.[6][7]

Chemical Reactivity

The aldehyde group is the primary site of reactivity, participating in typical reactions such as:

-

Oxidation: Can be oxidized to pentamethylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

-

Reduction: Can be reduced to pentamethylbenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, acetals, and imines. The significant steric hindrance from the ortho-methyl groups may slow the rate of these reactions compared to less substituted benzaldehydes.

Biological Activity

As of the current literature, there is no significant reported biological activity or established role in signaling pathways specifically for this compound. While unsubstituted benzaldehyde and some of its derivatives are known to possess antimicrobial and insecticidal properties, these have not been specifically documented for the pentamethylated analog. Further research is required to explore the potential bioactivity of this compound.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of this compound.

General Synthesis Protocol (via Gattermann-Koch Reaction)

Warning: This reaction involves toxic and corrosive substances (CO, HCl, AlCl₃) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas outlet/scrubber is charged with anhydrous aluminum chloride and copper(I) chloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Reactant Addition: Pentamethylbenzene, dissolved in the anhydrous solvent, is added to the stirred suspension.

-

Gassing: A mixture of dry hydrogen chloride (HCl) gas and carbon monoxide (CO) gas is bubbled through the reaction mixture at a controlled rate and temperature (typically 0-10 °C).

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Characterization Workflow

General Protocol for Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

An electron ionization (EI) source is typically used to generate the mass spectrum.

-

Safety Information

This compound should be handled with care in a laboratory setting. According to aggregated GHS data, it is associated with the following hazards:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or fume hood.

References

- 1. This compound | C12H16O | CID 263712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 6. testbook.com [testbook.com]

- 7. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Pentamethylbenzaldehyde: A Sterically Hindered Aromatic Aldehyde for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylbenzaldehyde, a unique aromatic aldehyde characterized by significant steric hindrance, presents both challenges and opportunities in synthetic chemistry. This technical guide provides a comprehensive overview of its synthesis, spectroscopic properties, and characteristic reactivity. The steric shielding afforded by the five methyl groups on the benzene ring profoundly influences its chemical behavior, particularly in reactions involving nucleophilic attack on the carbonyl group. This document details established synthetic protocols, summarizes key quantitative data, and explores the implications of its hindered nature in advanced organic synthesis, offering valuable insights for its application in research and drug development.

Introduction

Aromatic aldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] Among these, sterically hindered aromatic aldehydes represent a specialized class of reagents whose reactivity is significantly modulated by bulky substituents on the aromatic ring. This compound stands out as a prime example, with its formyl group flanked by two ortho-methyl groups and the remaining positions on the benzene ring also substituted with methyl groups. This extensive substitution pattern creates a sterically congested environment around the reactive aldehyde functionality, leading to unique chemical properties and selective reactivity that can be harnessed for specific synthetic transformations.[3][4] Understanding the interplay between the electronic nature of the aldehyde and the steric demands of the pentamethylphenyl moiety is crucial for effectively utilizing this compound in synthetic endeavors.

Synthesis of this compound

The synthesis of this compound typically involves the formylation of hexamethylbenzene, an electron-rich aromatic hydrocarbon. Due to the steric hindrance and the electron-donating nature of the six methyl groups, hexamethylbenzene is a suitable substrate for electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack and Gattermann-Koch reactions.[5][6][7]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[8][9] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[7][10]

Reaction Scheme:

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

Potential Research Applications of Pentamethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring fully substituted with five methyl groups and one formyl group. While research specifically focused on this compound is limited, its structural similarity to other biologically active benzaldehyde derivatives suggests a range of potential applications in medicinal chemistry and drug development. This technical guide provides an overview of these potential applications, drawing on data from related compounds to inform future research directions. We will explore its synthetic routes, potential biological activities, and the signaling pathways it may modulate.

Chemical and Physical Properties

This compound is a solid with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol . A summary of its key identifiers and properties is provided in the table below.

| Property | Value |

| IUPAC Name | 2,3,4,5,6-pentamethylbenzaldehyde |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| CAS Number | 17432-38-1 |

| Appearance | Solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents. |

Synthesis of this compound and Derivatives

General Experimental Protocol for Synthesis of Methylated Benzaldehydes

A common method for the synthesis of methylated benzaldehydes is the Gattermann-Koch reaction or a modified Vilsmeier-Haack reaction on the corresponding methylated benzene derivative.

Materials:

-

Pentamethylbenzene

-

Vilsmeier reagent (prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃))

-

Dichloromethane (DCM) as solvent

-

Sodium acetate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve pentamethylbenzene in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared Vilsmeier reagent to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold sodium acetate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Potential Biological Activities and Research Applications

Based on the known biological activities of other benzaldehyde derivatives, this compound could be a valuable candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

Benzaldehyde and its derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Mechanism of Action: this compound may inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) by interfering with the activation of NF-κB and the phosphorylation of MAPK pathway components like ERK, JNK, and p38.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Seed the cells in 96-well plates and treat with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

-

Nitric Oxide (NO) Assay: Measure the production of NO in the cell culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression levels of key inflammatory proteins (iNOS, COX-2) and the phosphorylation status of NF-κB and MAPK pathway proteins.

Cytotoxic and Anticancer Activity

Several benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern on the benzene ring can significantly influence this activity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table of Cytotoxicity Data for Benzaldehyde Derivatives (for comparative purposes):

| Compound | Cell Line | IC50 (µM) |

| Benzaldehyde | Various | >100 |

| 4-Hydroxybenzaldehyde | MCF-7 | 85.3 |

| 3,4-Dihydroxybenzaldehyde | HeLa | 45.2 |

| This compound | N/A | Data not available |

Note: The data in this table is for illustrative purposes to show the range of activities of related compounds. Specific IC50 values for this compound are not currently available in the literature.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established. While this compound lacks a hydroxyl group, the electron-donating methyl groups may influence its radical scavenging capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Table of Antioxidant Activity for Benzaldehyde Derivatives (for comparative purposes):

| Compound | DPPH Scavenging IC50 (µg/mL) |

| Benzaldehyde | >200 |

| 4-Hydroxybenzaldehyde | 25.4 |

| 3,4-Dihydroxybenzaldehyde | 8.7 |

| This compound | Data not available |

Note: The data in this table is for illustrative purposes. Specific antioxidant activity data for this compound is not currently available in the literature.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate potential mechanisms and workflows for studying this compound.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

This compound represents an understudied molecule with significant potential for research in drug discovery and development. Based on the known bioactivities of structurally related benzaldehydes, future research should focus on:

-

Systematic Biological Screening: Evaluating the anti-inflammatory, cytotoxic, and antioxidant activities of this compound using the standardized assays outlined in this guide.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related polysubstituted benzaldehydes to understand how the number and position of methyl groups influence biological activity.

-

In Vivo Studies: If promising in vitro activity is observed, progressing to in vivo models to assess efficacy and safety.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases.

A Comprehensive Technical Guide to the Synthesis of Pentamethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed literature review of the primary synthetic routes for producing pentamethylbenzaldehyde, a key aromatic aldehyde intermediate. The following sections present detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Rieche Formylation using Dichloromethyl Methyl Ether and Titanium Tetrachloride

The Rieche formylation is a highly effective method for the formylation of electron-rich aromatic compounds like pentamethylbenzene.[1] This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol

This protocol is adapted from the successful formylation of mesitylene, a close structural analog of pentamethylbenzene.[2]

Materials:

-

Pentamethylbenzene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dry methylene chloride (CH₂Cl₂)

-

Ice

-

Hydroquinone

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve pentamethylbenzene (0.60 mole) in dry methylene chloride (375 mL).

-

Cool the solution in an ice bath.

-

Add titanium tetrachloride (1.0 mole, 110 mL) over a period of 3 minutes.

-

While stirring and maintaining the cold temperature, add dichloromethyl methyl ether (0.5 mole, 57.5 g) dropwise over 25 minutes. The reaction will commence with the evolution of hydrogen chloride gas.

-

After the addition is complete, continue stirring the mixture in the ice bath for 5 minutes.

-

Remove the ice bath and stir for an additional 30 minutes at ambient temperature.

-

Warm the reaction mixture to 35°C and stir for 15 minutes.

-

Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly.

-

Separate the organic layer. Extract the aqueous layer with two 50 mL portions of methylene chloride.

-

Combine the organic extracts and wash them three times with 75 mL portions of water.

-

Add a crystal of hydroquinone to the methylene chloride solution to inhibit autoxidation of the aldehyde product.[2]

-

Dry the organic solution over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude this compound by distillation.

Quantitative Data

| Reactant/Product | Molar Ratio (to Pentamethylbenzene) | Moles | Mass/Volume | Yield (%) | Boiling Point (°C) |

| Pentamethylbenzene | 1.0 | 0.60 | 89.0 g | - | - |

| Titanium Tetrachloride | 1.67 | 1.0 | 110 mL | - | - |

| Dichloromethyl Methyl Ether | 0.83 | 0.5 | 57.5 g | - | - |

| This compound | - | - | - | 81-89 (estimated based on mesitylene)[2] | - |

Reaction Pathway

Caption: Rieche formylation of pentamethylbenzene.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol

The following is a general procedure for the Vilsmeier-Haack reaction which can be adapted for pentamethylbenzene.[8]

Materials:

-

Pentamethylbenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

(Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, if not prepared in situ)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Water

-

Brine

Procedure:

-

Dissolve the substrate (pentamethylbenzene, 1.0 equivalent) in DMF.

-

Cool the solution to 0°C.

-

Add the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride, 1.5 equivalents) to the cooled solution. (Alternatively, the Vilsmeier reagent can be pre-formed by the reaction of DMF and POCl₃).

-

Stir the reaction mixture for several hours at room temperature.

-

Cool the reaction mixture back to 0°C and add a solution of sodium acetate (5.6 equivalents) in water.

-

Stir for an additional 10 minutes at 0°C.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain this compound.

Quantitative Data

| Reactant/Product | Molar Ratio (to Substrate) | Yield (%) |

| Substrate (Electron-rich arene) | 1.0 | 77 (general example)[8] |

| (Chloromethylene)dimethyliminium Chloride | 1.5 | - |

| Sodium Acetate | 5.6 | - |

Reaction Pathway

Caption: Vilsmeier-Haack formylation pathway.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons.[9][10] It involves the use of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl).[9][11] This reaction is generally suitable for simple aromatic hydrocarbons and their alkylated derivatives.[11]

General Approach

Due to the use of highly toxic and gaseous carbon monoxide, this reaction requires specialized equipment to be performed safely under pressure. The reaction typically involves passing a stream of carbon monoxide and hydrogen chloride gas through a solution of the aromatic substrate and the catalyst. The electrophilic species, believed to be the formyl cation ([CHO]⁺), is generated in situ and attacks the aromatic ring.[12]

Reaction Conditions Summary

| Parameter | Condition |

| Formylating Agents | Carbon Monoxide (CO), Hydrogen Chloride (HCl) |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Co-catalyst | Cuprous Chloride (CuCl) |

| Pressure | High pressure (typically) |

| Substrate Scope | Aromatic hydrocarbons (e.g., benzene, toluene) |

Logical Relationship Diagram

Caption: Gattermann-Koch reaction logic.

This guide provides a foundational understanding of the key synthetic methodologies for this compound. For successful implementation, it is crucial to consult the primary literature and adhere to all laboratory safety protocols, especially when handling hazardous reagents like titanium tetrachloride and carbon monoxide.

References

- 1. Rieche formylation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. testbook.com [testbook.com]

- 10. scribd.com [scribd.com]

- 11. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Gattermann reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of Pentamethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Pentamethylbenzaldehyde (CAS No. 17432-38-1), a compound used in various research and development applications. The following sections detail the hazards, precautionary measures, and physical and chemical properties of this substance, ensuring its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its oral toxicity, skin and eye irritation, and potential for respiratory irritation.[1] It is also a combustible liquid.[2]

Table 1: GHS Classification [1][2]

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

| Flammable liquids | Category 4 |

| Short-term (acute) aquatic hazard | Category 3 |

Pictogram:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H402: Harmful to aquatic life.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1][3] |

| Molecular Weight | 176.25 g/mol | [1][3] |

| Appearance | Clear, liquid | [2] |

| Melting Point/Freezing Point | -6 °C (21 °F) | [2][4][5] |

| Initial Boiling Point and Boiling Range | 204 - 205 °C (399 - 401 °F) | [2][4][5] |

| Boiling Point | 144 °C at 6 mmHg | [6] |

| Flash Point | 71 °C (159.8 °F) | [4][5] |

| Autoignition Temperature | 435 °C (815 °F) | [4] |

| Partition coefficient: n-octanol/water | log Pow: 2.25 | [2] |

| Vapor Pressure | <1 mbar @ 20 °C | [4] |

| Vapor Density | 4.1 | [4] |

| Specific Gravity | 1.015 | [4] |

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Table 3: Handling and Storage Precautions [2][4][7]

| Precaution | Description |

| Ventilation | Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical/ventilating/lighting equipment. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield). Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

| Hygiene | Wash hands and face thoroughly after handling. Do not eat, drink, or smoke when using this product. Immediately change contaminated clothing. |

| Handling | Avoid contact with skin and eyes. Avoid breathing vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition. Take precautionary measures against static discharge. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under inert gas as the substance is air-sensitive. |

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Table 4: First-Aid Measures [2][4][7]

| Exposure Route | First-Aid Procedure |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most). |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. Call an ophthalmologist. |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

Fire-Fighting Measures

This compound is a combustible liquid and forms explosive mixtures with air on intense heating.[2]

Table 5: Fire-Fighting Measures [2][4][7]

| Measure | Description |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. |

| Unsuitable Extinguishing Media | No limitations of extinguishing agents are given for this substance/mixture. |

| Specific Hazards | Vapors are heavier than air and may spread along floors. Development of hazardous combustion gases or vapors (carbon oxides) is possible in the event of a fire. |

| Protective Equipment | Wear self-contained breathing apparatus and full protective gear. |

| Further Information | Remove container from danger zone and cool with water. Prevent fire extinguishing water from contaminating surface water or the ground water system. |

Accidental Release Measures

In the event of a spill, the following procedures should be followed to mitigate the hazard.

Table 6: Accidental Release Measures [2][4][7]

| Aspect | Procedure |

| Personal Precautions | Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area and observe emergency procedures. |

| Environmental Precautions | Do not let product enter drains. Cover drains. |

| Methods for Containment and Cleaning Up | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] However, based on its GHS classification, it is harmful if swallowed and causes skin and eye irritation.[1][2] Data for a structurally related compound, p-Tolualdehyde, suggests a No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² for skin sensitization.[8] For another analog, Benzaldehyde, the oral LD50 in rats was determined to be approximately 1430 mg/kg bw and 2170 mg/kg.[9]

Experimental Protocols

Detailed experimental protocols for determining the safety profile of a chemical like this compound are typically based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: Acute Oral Toxicity - OECD Test Guideline 423

This is a representative protocol and may not have been specifically performed for this compound.

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A single dose of the substance is administered by gavage to a group of animals.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

The choice of the starting dose is based on any existing information about the substance's toxicity.

-

Animals are observed for signs of toxicity shortly after dosing and periodically for up to 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

The body weight of the animals is recorded weekly.

-

At the end of the study, all animals are euthanized and subjected to a gross necropsy.

-

-

Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | C12H16O | CID 263712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 17432-38-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide to the Solubility of Pentamethylbenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of pentamethylbenzaldehyde, a key intermediate in various synthetic pathways. A comprehensive literature search reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide highlights this critical knowledge gap and provides detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific solvent systems. The provided methodologies cover both qualitative assessments and quantitative determinations, essential for applications ranging from reaction optimization to formulation development.

Introduction

This compound (C₁₂H₁₆O, CAS No: 17432-38-1) is an aromatic aldehyde with a molecular weight of 176.25 g/mol .[1][2] Its structure, featuring a sterically hindered aldehyde group and a fully methylated benzene ring, suggests a generally nonpolar character, which would theoretically favor solubility in nonpolar organic solvents. However, a thorough review of existing scientific literature and chemical databases indicates a significant lack of specific quantitative data on its solubility in common organic solvents.

This guide serves a dual purpose: to formally document the current void in publicly available solubility data for this compound and to provide researchers with the necessary experimental frameworks to generate this data independently. Understanding the solubility of this compound is crucial for its effective use in organic synthesis, purification processes such as crystallization, and for its potential applications in drug development and materials science.

Solubility Profile of this compound

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the reviewed literature. The following table underscores this gap and is intended to serve as a template for researchers to populate with their own experimentally determined values.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohols | Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available | |

| Isopropanol | Data not available | Data not available | |

| Ethers | Diethyl Ether | Data not available | Data not available |

| Tetrahydrofuran (THF) | Data not available | Data not available | |

| Ketones | Acetone | Data not available | Data not available |

| Methyl Ethyl Ketone (MEK) | Data not available | Data not available | |

| Esters | Ethyl Acetate | Data not available | Data not available |

| Hydrocarbons | n-Hexane | Data not available | Data not available |

| Toluene | Data not available | Data not available | |

| Chlorinated | Dichloromethane (DCM) | Data not available | Data not available |

| Chloroform | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds.[3][4][5]

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, hexane, toluene, ethyl acetate, acetone)

-

Small test tubes (13x100 mm)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.

-